molecular formula C21H13BrCl2N2O2 B4299417 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No. B4299417
M. Wt: 476.1 g/mol
InChI Key: KSTRTEDGGXLQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies suggest that it exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth of bacteria. Furthermore, it has been found to reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole for lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole. One potential area of focus is its potential as an anticancer agent. Further studies can be conducted to investigate its efficacy in animal models and its potential for clinical use. Additionally, more research can be done to explore its antimicrobial and anti-inflammatory properties, as well as its potential for use in other fields such as material science and catalysis.
In conclusion, 2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a chemical compound with a diverse range of potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has shown promising results in various areas such as anticancer, antimicrobial, and anti-inflammatory research. While it has some limitations, its potential for future research is vast and exciting.

Scientific Research Applications

2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has demonstrated cytotoxicity against various cancer cell lines. Additionally, it has been investigated for its antimicrobial activity, with studies showing its effectiveness against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been evaluated for its potential as an anti-inflammatory agent, with results indicating its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[4-[(3-bromophenyl)methoxy]phenyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrCl2N2O2/c22-15-3-1-2-13(10-15)12-27-17-7-4-14(5-8-17)20-25-26-21(28-20)18-9-6-16(23)11-19(18)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTRTEDGGXLQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
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2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
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2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
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2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Reactant of Route 6
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2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

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